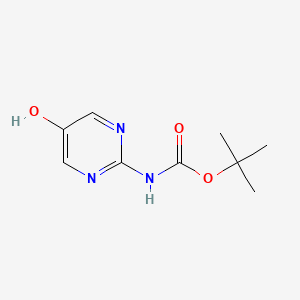

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(13)5-11-7/h4-5,13H,1-3H3,(H,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBCZSRYIKBJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159793 | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-51-1 | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of CAS 1951444-51-1 in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of targeted therapeutics, the selection of bifunctional building blocks dictates the efficiency, yield, and scalability of drug synthesis. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) has emerged as a highly versatile intermediate in medicinal chemistry. Featuring a privileged pyrimidine core, a sterically shielded Boc-protected amine, and a reactive hydroxyl group, this compound enables orthogonal functionalization strategies.

This whitepaper provides an in-depth technical analysis of CAS 1951444-51-1, detailing its physicochemical profile, mechanistic utility in targeted covalent inhibitors (TCIs) and PROTACs, and field-proven experimental workflows designed for self-validation and high-fidelity synthesis.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of CAS 1951444-51-1 is critical for calculating reaction stoichiometry, predicting solubility, and interpreting mass spectrometry (LC-MS) data during synthesis[1],[2],[3].

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Standard IUPAC nomenclature for inventory and patent filing. |

| CAS Number | 1951444-51-1 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₉H₁₃N₃O₃ | Determines exact mass for high-resolution MS validation. |

| Molecular Weight | 211.221 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| SMILES String | CC(C)(C)OC(=O)Nc1ncc(O)cn1 | Utilized for in silico docking and computational SAR modeling. |

| Hydrogen Bond Donors | 2 (Hydroxyl, Carbamate NH) | Critical for engaging kinase hinge regions (e.g., ATP-mimetic binding). |

| Hydrogen Bond Acceptors | 5 | Enhances aqueous solubility in physiological environments. |

Strategic Synthetic Utility: Causality in Chemical Design

The Pyrimidine Core as a Privileged Scaffold

The pyrimidine ring is a cornerstone in the design of kinase inhibitors and targeted covalent inhibitors (TCIs),. Its structural resemblance to the adenine ring of ATP allows it to form critical hydrogen bonds with the hinge region of kinases. By utilizing CAS 1951444-51-1, researchers bypass the need to construct the pyrimidine ring de novo, accelerating the hit-to-lead optimization phase[4].

Orthogonal Reactivity: Why the Boc Group?

The tert-butyloxycarbonyl (Boc) group at the 2-position is not merely a placeholder; it is a strategic choice driven by causality.

-

Steric Shielding: The bulky tert-butyl group prevents unwanted N-alkylation or N-arylation when the 5-hydroxyl group is subjected to electrophilic conditions.

-

Electronic Deactivation: The carbamate linkage withdraws electron density from the exocyclic amine, rendering it non-nucleophilic. This ensures that reactions (such as the Mitsunobu reaction) occur exclusively at the 5-hydroxyl oxygen.

Applications in PROTAC Linkerology

In the development of Proteolysis Targeting Chimeras (PROTACs), the 5-hydroxyl group serves as an ideal vector for linker attachment (e.g., PEGylation). Etherification at this position projects the linker away from the core binding pharmacophore, minimizing steric clashes with the target protein of interest (POI) while maintaining the integrity of the pyrimidine-hinge interaction.

Mechanistic Pathways & Workflows

To visualize the strategic deployment of this building block, the following diagram illustrates the orthogonal functionalization workflow.

Caption: Orthogonal Functionalization Workflow of CAS 1951444-51-1.

Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems . Every step includes a specific rationale (causality) and an analytical checkpoint to ensure trustworthiness and reproducibility.

Protocol 1: O-Alkylation via the Mitsunobu Reaction

Purpose: To attach a complex alkyl chain or PROTAC linker to the 5-hydroxyl group while maintaining strict stereochemical control.

Causality: The Mitsunobu reaction is chosen over standard basic alkylation (

Step-by-Step Methodology:

-

Preparation: Dissolve CAS 1951444-51-1 (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Rationale: Moisture prematurely hydrolyzes the DIAD/PPh₃ betaine intermediate.

-

Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) and cool the mixture to 0°C.

-

Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

-

Self-Validation Checkpoint (LC-MS): Stir for 4 hours at room temperature. Monitor via LC-MS. The disappearance of the starting mass (

212 [M+H]⁺) and the appearance of the product mass validates the completion of the etherification. -

Workup: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to remove triphenylphosphine oxide byproducts.

Protocol 2: Selective Boc Deprotection

Purpose: To unmask the 2-amino group for subsequent amidation or Buchwald-Hartwig cross-coupling. Causality: While Trifluoroacetic acid (TFA) is a common deprotection reagent, this protocol utilizes 4M HCl in Dioxane . TFA leaves residual trifluoroacetate salts that can severely inhibit downstream palladium-catalyzed couplings. HCl in Dioxane provides a cleaner reaction profile, yielding a highly crystalline, easily isolable hydrochloride salt[5],[6].

Step-by-Step Methodology:

-

Dissolution: Dissolve the O-alkylated intermediate in a minimal volume of anhydrous Dichloromethane (DCM).

-

Acidification: Add 4M HCl in 1,4-Dioxane (10.0 eq). Stir at room temperature for 2 hours[5],[7].

-

Self-Validation Checkpoint (Visual & NMR): As the Boc group cleaves, the resulting amine hydrochloride salt becomes highly polar and insoluble in the DCM/Dioxane mixture, forming a visible white precipitate. Complete conversion is analytically validated by the absence of the massive 9-proton tert-butyl singlet (~1.4 ppm) in ¹H-NMR[8].

-

Isolation: Add cold diethyl ether to force complete precipitation. Filter the solid, wash with excess ether, and dry under high vacuum. Rationale: This completely bypasses the need for aqueous basic workup or chromatography, maximizing yield.

Caption: Acid-Catalyzed Boc Deprotection Mechanism using HCl in Dioxane.

Conclusion

CAS 1951444-51-1 (tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate) represents a masterclass in rational building block design. By combining the biological relevance of the pyrimidine scaffold with the synthetic orthogonality of the Boc and hydroxyl groups, it empowers medicinal chemists to rapidly iterate through complex SAR landscapes. Adhering to the rigorous, self-validating protocols outlined above ensures that drug development campaigns utilizing this intermediate remain efficient, reproducible, and scalable.

References

-

AA Blocks: 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde (Related Pyrimidine Building Blocks Inventory). 1

-

Fisher Scientific / Combi-Blocks: eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate Properties. 2

-

Molaid: tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS 1951444-51-1 Physicochemical Data. 3

-

BenchChem: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. 5

-

BenchChem: Application Notes and Protocols: Boc Deprotection. 8

-

BenchChem: A Comparative Guide to Pyrimidine Building Blocks. 9

-

ResearchGate: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). 6

-

Common Organic Chemistry: Boc Deprotection - HCl Procedures. 7

-

Journal of Medicinal Chemistry (ACS): Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. 10

-

RSC Advances: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents.4

Sources

- 1. aablocks.com [aablocks.com]

- 2. eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Combi-Blocks | Fisher Scientific [fishersci.com]

- 3. tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS号 1951444-51-1 - 摩熵化学 [molaid.com]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Comprehensive Spectral Characterization (NMR, IR, MS) of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

Executive Summary

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical synthesis and drug discovery[1][2]. With a molecular weight of 211.22 g/mol and a molecular formula of C₉H₁₃N₃O₃, it features a pyrimidine core substituted with a hydroxyl group at C5 and a tert-butyloxycarbonyl (Boc) protected amine at C2[1][3]. This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, FTIR, and ESI-MS) of this compound, detailing the causality behind analytical choices and providing self-validating experimental protocols to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analytical Logic & Causality

For the structural elucidation of pyrimidine carbamates, solvent selection is the most critical variable. Deuterated dimethyl sulfoxide (DMSO-d₆) is mandated over CDCl₃ or D₂O. The high polarity of DMSO-d₆ ensures complete solvation of the compound, while its aprotic nature prevents the deuterium exchange of the critical, diagnostically valuable -OH and -NH protons[4][5]. The electron-withdrawing nature of the pyrimidine nitrogens strongly deshields the adjacent ring protons (H-4 and H-6), pushing them downfield[4]. Meanwhile, the Boc group provides a massive, unmistakable 9-proton singlet that serves as an ideal internal standard for integration calibration[6].

Quantitative Data: NMR Assignments

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| ¹H | 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc methyls) |

| ¹H | 8.25 | Singlet (s) | 2H | Pyrimidine H-4, H-6 |

| ¹H | 9.80 | Broad Singlet (br s) | 1H | Pyrimidine -OH |

| ¹H | 10.10 | Broad Singlet (br s) | 1H | Carbamate -NH |

| ¹³C | 28.1 | - | 3C | -C(CH₃)₃ (Boc methyls) |

| ¹³C | 79.5 | - | 1C | -C(CH₃)₃ (Boc quaternary carbon) |

| ¹³C | 143.5 | - | 2C | Pyrimidine C-4, C-6 |

| ¹³C | 148.0 | - | 1C | Pyrimidine C-5 (-OH attached) |

| ¹³C | 152.5 | - | 1C | Carbamate C=O |

| ¹³C | 155.0 | - | 1C | Pyrimidine C-2 (-NH attached) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Analytical Logic & Causality

Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. Traditional KBr pellet pressing is highly susceptible to hygroscopic moisture absorption, which introduces a massive artifact broad band around 3400 cm⁻¹. Because tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate inherently possesses both O-H and N-H bonds that absorb in this exact region, eliminating exogenous water is critical for accurate structural validation[6][7]. The carbamate carbonyl (C=O) stretch is highly diagnostic, typically appearing at a higher wavenumber than standard amides due to the adjacent oxygen atom[7].

Quantitative Data: FTIR Assignments

Table 2: Key FTIR Absorption Bands (Diamond ATR)

| Wavenumber (cm⁻¹) | Peak Intensity | Vibrational Assignment |

| 3350 – 3200 | Broad, Strong | O-H and N-H stretching |

| 2975 | Medium | Aliphatic C-H stretching (tert-butyl group) |

| 1720 | Strong | C=O stretching (Carbamate carbonyl) |

| 1580, 1550 | Medium-Strong | C=N and C=C stretching (Pyrimidine ring) |

| 1150 | Strong | C-O stretching (Carbamate/Hydroxyl) |

Mass Spectrometry (ESI-MS)

Analytical Logic & Causality

Electrospray Ionization (ESI) in positive ion mode is the optimal technique. The basic pyrimidine nitrogens and the carbamate group readily accept a proton from the mobile phase to form the [M+H]⁺ pseudomolecular ion[8]. However, analysts must be acutely aware of in-source fragmentation. Boc-protected amines are notoriously labile under ESI conditions; excessive capillary voltage or source temperature will cause the spontaneous loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) before the ions even reach the mass analyzer[8][9].

Quantitative Data: ESI-MS(+) Peak Assignments

Table 3: ESI-MS(+) Fragmentation Pattern

| m/z | Ion Type | Relative Abundance | Fragmentation Mechanism |

| 234.08 | [M+Na]⁺ | Medium | Sodium adduct formation |

| 212.10 | [M+H]⁺ | High | Intact protonated molecular ion |

| 156.04 | [M - C₄H₈ + H]⁺ | Medium | Loss of isobutylene (-56 Da) |

| 112.05 | [M - Boc + H]⁺ | High | Complete loss of Boc group (-100 Da) |

Experimental Protocols & Workflow

The following self-validating protocols ensure high-fidelity data acquisition while mitigating common analytical artifacts.

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Preparation: Utilize strictly anhydrous DMSO-d₆ (100 atom % D) from a freshly opened ampoule to prevent the HDO peak (~3.3 ppm) from overlapping with analyte signals or facilitating proton exchange.

-

Sample Dissolution: Dissolve 15 mg of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in 0.6 mL of DMSO-d₆. Vortex for 30 seconds until optically clear.

-

Acquisition Parameters (¹H): Set the relaxation delay (D1) to at least 2.0 seconds to ensure the full relaxation of the quaternary and exchangeable protons. Acquire a minimum of 16 scans.

-

Acquisition Parameters (¹³C): Utilize proton decoupling (WALTZ-16). Set D1 to 2.5 seconds and acquire a minimum of 1024 scans to resolve the quaternary pyrimidine carbons (C-2, C-5) which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol 2: ATR-FTIR Scanning

-

Crystal Cleaning: Swab the diamond ATR crystal with LC-MS grade isopropanol. Allow 60 seconds for complete evaporation.

-

Background Calibration: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to subtract CO₂ and ambient H₂O vapor.

-

Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the solid lattice.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).

Protocol 3: LC-ESI-MS/MS Analysis

-

Mobile Phase Optimization: Prepare a mobile phase of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]⁺ state[9].

-

Source Tuning (Critical Step): To prevent premature cleavage of the Boc group, restrict the capillary voltage to ≤ 3.0 kV and the desolvation temperature to ≤ 250 °C[8][9].

-

Injection: Inject 1 µL of a 10 µg/mL sample solution. Monitor the m/z 100–500 range.

Multimodal Workflow Visualization

Figure 1: Multimodal spectral characterization workflow for pyrimidine carbamate derivatives.

References

-

"tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate", chathamil.gov. 1

-

"tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate - CymitQuimica", cymitquimica.com. 2

-

"eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Combi-Blocks", fishersci.com. 3

-

"5-Hydroxypyrimidine synthesis", chemicalbook.com. 4

-

"Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer", acs.org. 5

-

"How can I increase the ionization of organic molecules so I can analyze them using ESI MS/MS", researchgate.net. 8

-

"The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization -tandem mass spectrometry for pesticide residue analysis", nih.gov. 9

-

"Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines", acs.org. 6

-

"BOC Protection and Deprotection", bzchemicals.com. 7

Sources

- 1. FCKeditor - Resources Browser [chathamil.gov]

- 2. tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate [cymitquimica.com]

- 3. eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Combi-Blocks | Fisher Scientific [fishersci.com]

- 4. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BOC Protection and Deprotection [pt.bzchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization -tandem mass spectrometry for pesticide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

An authoritative technical guide on the stability, degradation mechanisms, and optimal handling protocols for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1).

Executive Summary

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a highly functionalized, bifunctional pyrimidine building block widely utilized in the synthesis of kinase inhibitors, nucleoside analogs, and advanced pharmacological intermediates. Structurally, it features an acid-labile tert-butoxycarbonyl (Boc) protected exocyclic amine at the C2 position and a redox-sensitive hydroxyl group at the C5 position.

The successful utilization of this compound in multi-step synthesis requires a rigorous understanding of its dual vulnerabilities: acid-catalyzed decarboxylative fragmentation and ambient autoxidation . This whitepaper synthesizes field-proven insights and mechanistic chemical principles to establish self-validating storage and handling protocols.

Mechanistic Vulnerabilities & Degradation Pathways

To design an effective storage system, we must first understand the causality behind the compound's degradation. The molecule possesses two distinct reactive poles that dictate its shelf-life.

Acid-Lability of the Boc-Protected Amine

The Boc group is a standard protective moiety for amines, favored for its orthogonality to base-labile groups. However, it is inherently unstable under acidic conditions[1]. The degradation is initiated by the protonation of the carbamate carbonyl oxygen. This protonation weakens the C-O bond, leading to the expulsion of a highly stable tert-butyl cation. The resulting carbamic acid intermediate is thermodynamically unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free 2-amino-pyrimidin-5-ol[][3].

Prolonged exposure to ambient humidity (which can form trace carbonic acid) or storage in standard borosilicate glass that has absorbed acidic laboratory fumes can trigger premature, slow-onset deprotection.

Mechanism of acid-catalyzed Boc deprotection and fragmentation.

Oxidative Susceptibility of the 5-Hydroxypyrimidine Core

While unsubstituted pyrimidines are generally electron-deficient and resistant to oxidation, the synergistic electron-donating effects of the C5-hydroxyl group and the C2-carbamate significantly elevate the Highest Occupied Molecular Orbital (HOMO) of the ring.

Research on structurally analogous 5-hydroxypyrimidines (such as 5-hydroxyuracil and 5-hydroxycytosine) demonstrates that these electron-rich cores are highly susceptible to one-electron oxidation by ambient reactive oxygen species (ROS), dissolved oxygen, or trace transition metals[4][5]. The initial oxidation generates a radical cation intermediate. Subsequent reaction with oxygen or water leads to ring rearrangement, irreversibly degrading the pyrimidine into hydantoin derivatives or isodialuric acid lesions[6].

Oxidative degradation pathway of the 5-hydroxypyrimidine core.

Stability Matrix & Optimal Storage Conditions

To mitigate both acidolysis and autoxidation, storage conditions must strictly control temperature, atmospheric composition, and photon exposure. The following matrix summarizes the quantitative stability profiles based on predictive degradation kinetics.

| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |

| Long-Term (Optimal) | -20°C | Argon / Nitrogen | Dark (Amber Vial) | > 24 Months | Negligible |

| Short-Term (Working) | 2°C to 8°C | Argon / Nitrogen | Dark | 3 to 6 Months | Slow autoxidation |

| Benchtop (Solid) | 20°C to 25°C | Ambient Air | Ambient | 1 to 2 Weeks | Oxidation & Moisture-induced acidolysis |

| In Solution (DMSO) | 20°C to 25°C | Ambient Air | Ambient | < 24 Hours | Rapid oxidation (Hydantoin formation) |

Key Storage Directives:

-

Inert Atmosphere is Non-Negotiable: Because the 5-hydroxypyrimidine ring acts as a radical sink, the headspace of the storage container must be flushed with Argon (preferred over Nitrogen due to its higher density, which better displaces oxygen at the solid interface).

-

Desiccation: Store the primary container inside a secondary desiccator cabinet containing indicating Drierite (CaSO₄) to prevent moisture from initiating carbamate hydrolysis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure high-fidelity results during synthetic applications.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

When preparing solutions for cross-coupling or substitution reactions, dissolved oxygen in the solvent will rapidly degrade the compound.

-

Solvent Preparation: Select anhydrous, amine-free solvents (e.g., DMF or DMSO). Sparging the solvent with Argon for 15 minutes prior to use is mandatory to displace dissolved O₂.

-

Equilibration: Allow the vial containing tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate to warm to room temperature in a desiccator before opening. Rationale: Opening a cold vial causes immediate condensation of ambient moisture, which will acidify the solid and trigger Boc cleavage.

-

Dissolution: Dissolve the solid in the degassed solvent under an Argon blanket.

-

Validation: A pristine solution should be colorless to pale yellow. A shift to a deep brown or pink hue indicates that oxidative degradation (isodialuric acid lesion formation) has occurred[5].

Protocol B: Intentional Boc-Deprotection with Cation Scavenging

When the synthetic route requires the removal of the Boc group, standard Trifluoroacetic Acid (TFA) protocols must be modified. The tert-butyl cation generated during cleavage is a potent electrophile. Without intervention, it will aggressively alkylate the electron-rich C5-hydroxyl group or the pyrimidine nitrogens, leading to a complex mixture of tert-butylated byproducts[7][8].

-

Reagent Mixture: Prepare a cleavage cocktail of 50% TFA in Dichloromethane (DCM).

-

Scavenger Addition (Critical Step): Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) water to the cocktail. Rationale: TIPS acts as a highly reactive hydride donor, instantly quenching the tert-butyl cation into harmless isobutane, thus protecting the pyrimidine core.

-

Reaction: Suspend the compound in the cocktail at 0°C, then allow it to warm to room temperature. Stir for 1-2 hours.

-

Workup: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, preventing the formation of tightly bound pyrimidinium trifluoroacetate salts.

Conclusion

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a highly versatile but chemically sensitive intermediate. Its successful application requires treating it not as a static solid, but as a dynamic system susceptible to acid-catalyzed fragmentation and one-electron oxidation. By enforcing strict anhydrous, anaerobic storage at -20°C and employing cation scavengers during deprotection, researchers can completely bypass its inherent mechanistic vulnerabilities.

References

-

tert-Butyloxycarbonyl protecting group Wikipedia URL: [Link]

-

Boc-Protected Amino Groups Organic Chemistry Portal URL:[Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis URL:[Link]

-

Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer Chemical Research in Toxicology - ACS Publications URL:[Link]

-

New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines PLOS ONE URL:[Link]

-

Formation of isodialuric acid lesion within DNA oligomers via one-electron oxidation of 5-hydroxyuracil Nucleic Acids Research - Oxford Academic URL:[Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways | PLOS One [journals.plos.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

The Versatile Building Block: A Technical Guide to tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrimidine scaffolds hold a privileged position due to their prevalence in a vast array of biologically active compounds. This technical guide focuses on tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, a versatile and strategically designed building block that offers a unique combination of reactive sites, enabling a diverse range of chemical transformations. This guide will provide an in-depth exploration of its synthesis, reactivity, and application in the development of pharmacologically relevant molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction to a Privileged Scaffold

The pyrimidine ring is a fundamental core in numerous pharmaceuticals, including kinase inhibitors, antivirals, and antibacterial agents. The presence of a hydroxyl group at the 5-position and a protected amine at the 2-position, as seen in tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, provides two key points for diversification. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the 2-amino group under a wide range of reaction conditions, while its facile removal under acidic conditions allows for late-stage functionalization.[1][2][3] The 5-hydroxyl group, on the other hand, can be readily derivatized through various reactions, serving as a handle for the introduction of diverse substituents and for participation in cross-coupling reactions.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in polar organic solvents such as methanol, dichloromethane, and THF |

| Storage | Store in a cool, dry place under an inert atmosphere |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the hydroxyl proton, and the tert-butyl protons of the Boc group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the pyrimidine ring carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.[4]

-

IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the carbamate, the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), the O-H stretch of the hydroxyl group, and C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), along with characteristic fragmentation patterns, including the loss of the tert-butyl group.

Synthesis of the Building Block

The synthesis of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate is conceptually straightforward, involving two key steps: the synthesis of the 2-amino-5-hydroxypyrimidine core followed by the protection of the 2-amino group.

Synthesis of 2-Amino-5-hydroxypyrimidine

One common route to 2-amino-5-hydroxypyrimidine involves the use of a precursor with a protected hydroxyl group, such as a benzyloxy or methoxy group, which is later cleaved. For instance, 2-amino-5-(benzyloxy)pyrimidine can be synthesized and subsequently debenzylated via catalytic hydrogenation to yield the desired 2-amino-5-hydroxypyrimidine.

Boc Protection of 2-Amino-5-hydroxypyrimidine

The protection of the 2-amino group is a critical step to enable selective reactions at the 5-hydroxyl position. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[2]

Experimental Protocol: Boc Protection of 2-Amino-5-hydroxypyrimidine

Materials:

-

2-Amino-5-hydroxypyrimidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or another appropriate aprotic solvent

-

Standard workup and purification reagents

Procedure:

-

To a stirred solution of 2-amino-5-hydroxypyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride, without competing in the reaction. The reaction is typically performed at or below room temperature to control the exothermicity and prevent potential side reactions.

Reactivity and Key Transformations

The synthetic utility of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate stems from the differential reactivity of its two functional groups. The Boc-protected amine is stable under a variety of conditions, allowing for selective manipulation of the 5-hydroxyl group.

Reactions at the 5-Hydroxyl Group

The hydroxyl group can undergo a range of transformations, including O-alkylation, O-acylation, and conversion to a leaving group for cross-coupling reactions.

O-Alkylation:

The introduction of an alkyl group at the 5-position can be achieved via a Williamson ether synthesis.

Experimental Protocol: O-Alkylation

Materials:

-

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

O-Acylation:

Esterification of the hydroxyl group can be accomplished using acyl chlorides or carboxylic acids under standard coupling conditions.

Experimental Protocol: O-Acylation

Materials:

-

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or a carboxylic acid

-

Pyridine or another suitable base (for acyl chloride)

-

A coupling agent (e.g., EDC, DCC) and a catalyst (e.g., DMAP) (for carboxylic acid)

-

Anhydrous dichloromethane (DCM) or another aprotic solvent

Procedure (using an acyl chloride):

-

Dissolve tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

-

Cool the solution to 0 °C.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water, aqueous copper sulfate solution (to remove pyridine), and brine.

-

Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful method for the O-alkylation of the hydroxyl group with a wide range of nucleophiles, proceeding with inversion of configuration if the carbon were chiral.[1][5][6][7][8][9]

Experimental Protocol: Mitsunobu Reaction

Materials:

-

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

-

A suitable nucleophile (e.g., a phenol, a carboxylic acid)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

-

Anhydrous THF

Procedure:

-

To a solution of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate.

Conversion to a Leaving Group for Cross-Coupling Reactions

A key application of this building block is its use in palladium-catalyzed cross-coupling reactions. To achieve this, the hydroxyl group is typically converted into a more reactive leaving group, such as a triflate or tosylate.

Experimental Protocol: Synthesis of 2-(Boc-amino)pyrimidin-5-yl trifluoromethanesulfonate

Materials:

-

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

-

Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

-

Pyridine or another suitable base

-

Anhydrous DCM

Procedure:

-

Dissolve tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) in anhydrous DCM and cool to -78 °C.

-

Add pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry, and concentrate.

-

Purify the crude triflate by flash chromatography.

Suzuki-Miyaura Cross-Coupling:

The resulting pyrimidyl triflate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-(Boc-amino)pyrimidin-5-yl trifluoromethanesulfonate

-

An aryl or heteroaryl boronic acid or boronate ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

-

To a degassed mixture of the pyrimidyl triflate (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in Drug Development: A Case Study

The versatility of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate makes it a valuable intermediate in the synthesis of numerous drug candidates, particularly kinase inhibitors. The 2-aminopyrimidine scaffold is a common feature in molecules that target the ATP-binding site of kinases.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free 2-amino group. This is typically achieved under acidic conditions.[2][3]

Experimental Protocol: Boc Deprotection

Materials:

-

Boc-protected pyrimidine derivative

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane, methanol)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected substrate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a mild base to obtain the free amine.

Conclusion

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a strategically designed and highly versatile building block for organic synthesis. Its orthogonal protecting group strategy allows for the selective functionalization of the 5-hydroxyl group through a variety of important transformations, including O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions. This enables the efficient construction of a diverse library of substituted 2-aminopyrimidines, which are key scaffolds in a multitude of medicinally relevant compounds. The detailed protocols and mechanistic considerations provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.

References

-

Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531–o1532. [Link]

-

Supporting Information for "A Highly Efficient and General Method for the N-tert-Butoxycarbonylation of Amines". (n.d.). Royal Society of Chemistry. [Link]

-

Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Saleem, M., Taha, M., & Al-Harrasi, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4967. [Link]

-

MDPI. (n.d.). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 5(10), 7356-7362. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Retrieved from [Link]

-

ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

-

ResearchGate. (2006). 2-Amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine: chains built from three-centre N—H⋯(N,O) and N—H⋯π(arene) hydrogen bonds. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

-

ScienceDirect. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][10]naphthyrin-5(6H). Tetrahedron Letters, 54(38), 5235-5238. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2854–2861. [Link]

- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.

-

ResearchGate. (2014). Boc deprotection conditions tested. Retrieved from [Link]

-

ResearchGate. (2018). Scheme 2. Mechanism of reaction for Synthesis of 2-Benzyl 5-Oxo 5-H 6... Retrieved from [Link]

-

Springer. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. SpringerPlus, 2, 187. [Link]

-

MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 26(11), 3236. [Link]

-

National Center for Biotechnology Information. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 14(23), 5944–5947. [Link]

-

ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]

Visualizations

Caption: Synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.

Caption: Key reactions at the 5-hydroxyl group.

Caption: Cross-coupling and final deprotection sequence.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. rsc.org [rsc.org]

Engineering Pyrimidine Scaffolds: The History, Mechanistic Rationale, and Protocols of N-Boc Protection

Executive Summary

The functionalization of pyrimidine scaffolds—foundational to nucleoside analogues, kinase inhibitors, and central nervous system (CNS) therapeutics—requires exquisite chemoselectivity. Pyrimidines inherently possess multiple reactive sites, most notably endocyclic nitrogens and exocyclic amines (e.g., the C4 amine of cytosine). Without transient masking, these nucleophilic centers participate in deleterious side reactions during transition-metal cross-coupling or phosphoramidite oligonucleotide synthesis[1]. The tert-butoxycarbonyl (Boc) group has emerged as the premier orthogonal protecting group for these moieties. This whitepaper details the historical discovery of the Boc group, the mechanistic causality behind its application to pyrimidines, and field-proven, self-validating protocols for both its installation and advanced deprotection.

Historical Context: From Peptides to Nucleobases

The tert-butoxycarbonyl (Boc) protecting group was first introduced to the synthetic community in 1957 by 2[2]. Initially designed to overcome the limitations of the carbobenzoxy (Cbz) group in peptide chemistry, the Boc group was rapidly popularized by R. Bruce Merrifield during his Nobel Prize-winning development of Solid-Phase Peptide Synthesis (SPPS)[3].

The transition of Boc chemistry from amino acids to pyrimidine nucleobases was driven by necessity. Early oligonucleotide synthesis relied heavily on acyl-type protecting groups (e.g., benzoyl or isobutyryl) for exocyclic amines[4]. However, acyl groups often required harsh basic conditions for removal, which could lead to premature cleavage of the growing oligonucleotide chain or unwanted base modifications[5]. The Boc group offered a paradigm shift: it was completely stable to catalytic hydrogenation and basic nucleophiles, yet could be cleanly removed under mildly acidic or thermolytic conditions, providing true orthogonal flexibility in multi-step API synthesis.

Mechanistic Rationale: The Causality of Boc Protection

Protecting the exocyclic amine of a pyrimidine is notoriously difficult due to the electron-withdrawing nature of the heterocyclic ring, which severely diminishes the amine's nucleophilicity. Standard exposure to di-tert-butyl dicarbonate (Boc₂O) often results in negligible conversion.

To overcome this thermodynamic barrier, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. The causality of this choice is rooted in reaction kinetics: DMAP attacks the carbonyl carbon of Boc₂O almost instantaneously, generating a highly electrophilic Boc-pyridinium intermediate[6]. The deactivated pyrimidine amine can then successfully attack this hyper-reactive intermediate. This concerted sequence releases tert-butyl carbonate, which rapidly decomposes into carbon dioxide gas and tert-butanol, driving the reaction forward via Le Chatelier’s principle[6].

Mechanistic pathway of DMAP-catalyzed N-Boc protection of pyrimidines.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system—incorporating in-process controls that dynamically confirm the reaction's trajectory.

Protocol 1: DMAP-Catalyzed N-Boc Protection of a Pyrimidine Exocyclic Amine

Objective: Exhaustive N-Boc protection of a deactivated pyrimidine amine.

-

Preparation: Suspend the pyrimidine derivative (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Causality: Ambient moisture will competitively hydrolyze the Boc₂O reagent.

-

Reagent Addition: Add Boc₂O (2.5 eq). Stir for 5 minutes to ensure homogenization.

-

Catalyst Initiation: Slowly add DMAP (0.1 to 0.2 eq) portion-wise over 15 minutes. Causality & Safety: The reaction between DMAP and Boc₂O generates rapid CO₂ evolution[6]. Slow addition prevents reactor over-pressurization and solvent bumping.

-

In-Process Control (Validation): Monitor the reaction vessel for effervescence (visual confirmation of decarboxylation). After 2 hours, sample the mixture for LC-MS. The reaction is validated when the starting material peak disappears and a new peak emerges with a mass shift of +100 Da (mono-Boc) or +200 Da (bis-Boc).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with 1M NaHSO₄ to selectively protonate and remove the DMAP catalyst into the aqueous phase.

Protocol 2: Continuous-Flow Thermolytic N-Boc Deprotection

Traditional Boc deprotection relies on harsh acids like Trifluoroacetic Acid (TFA) or HCl, which frequently hydrolyze sensitive functionalities such as nitriles or esters[7]. Recent breakthroughs by Pfizer and Eli Lilly have demonstrated that N-Boc groups can be cleanly removed via high-temperature continuous flow[8].

Objective: Acid-free deprotection of an N-Boc pyrimidine bearing acid-sensitive moieties.

-

System Priming: Prime a continuous-flow reactor (e.g., Vapourtec) with anhydrous Methanol. Set the backpressure regulator to 100 psi. Causality: High pressure prevents the solvent from boiling, maintaining a liquid phase at extreme temperatures[9].

-

Thermal Equilibration: Heat the reactor coil to 230 °C.

-

Execution: Pump a 0.1 M solution of the N-Boc pyrimidine in Methanol through the reactor with a residence time of 45 minutes. Causality: Thermal deprotection proceeds via a slow, concerted proton transfer releasing isobutylene, followed by rapid decarboxylation[10].

-

In-Process Control (Validation): Utilize inline IR spectroscopy at the reactor outlet. The disappearance of the carbamate C=O stretch (~1700 cm⁻¹) validates complete deprotection.

-

Isolation: Concentrate the output stream in vacuo to yield the free pyrimidine amine (>95% purity) without the need for basic aqueous workup[8].

Thermolytic N-Boc deprotection workflow in continuous-flow reactors.

Quantitative Data & Comparative Analysis

The selection of a deprotection methodology dictates the survival of the pyrimidine core and its peripheral functional groups. The table below synthesizes quantitative data across modern deprotection strategies to guide process chemistry decisions.

| Deprotection Methodology | Reagents / Catalyst | Operating Temperature | Reaction / Residence Time | Typical Yield | Functional Group Compatibility |

| Traditional Acidic | TFA or HCl in DCM | 0 °C to 25 °C | 1 - 4 hours | 85 - 95% | Poor: Hydrolyzes nitriles, acetals, and esters. |

| Continuous-Flow Thermal | Methanol (Solvent) | 230 °C - 270 °C | 45 minutes | >90 - 95% | Excellent: Preserves acid-sensitive groups; scalable to kg[8],[9]. |

| Base-Promoted | Cs₂CO₃ in Methanol | 65 °C (Reflux) | 12 - 24 hours | >90% | Excellent: Fully preserves nitrile functionalities (>99% HPLC purity)[7]. |

| Microwave-Assisted | Silica gel (Solvent-free) | 80 °C (Microwave) | 10 - 20 minutes | ~85% | Good: Eco-friendly, avoids harsh liquid reagents[11]. |

References

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Strategic Use of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate Derivatives in Suzuki-Miyaura Cross-Coupling

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents, including kinase inhibitors, antivirals, and antibiotics.[1] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the C-C bond formation required to functionalize such heterocyclic scaffolds.[2][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of a highly functionalized pyrimidine substrate, tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate. As this substrate lacks an intrinsic leaving group for cross-coupling, these notes are predicated on the use of its halogenated derivative, specifically tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate , as the direct coupling partner. This approach enables the strategic introduction of diverse aryl and heteroaryl moieties at the C4-position, a common vector for molecular elaboration in drug discovery programs.

The Substrate: Navigating a Multifunctional Landscape

The chosen substrate, while synthetically promising, presents a unique set of challenges that must be addressed for successful cross-coupling. Understanding these intrinsic properties is the foundation of rational protocol design.

-

The Leaving Group : The C4-chloro substituent is the electrophilic site for the palladium-catalyzed reaction. While aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it a viable substrate for oxidative addition.[4]

-

The Hydroxyl Group : The acidic proton of the 5-hydroxyl group (pKa ≈ 9.2) can react with the base required for the catalytic cycle.[5] This necessitates the use of a stoichiometric excess of base. Furthermore, the hydroxyl group and its corresponding pyrimidinone tautomer can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

-

The Boc-Protected Amino Group : The tert-butyloxycarbonyl (Boc) group at the C2-position serves as a robust protecting group, generally stable to the basic conditions of the Suzuki reaction.[6][7] Its electron-donating nature influences the electronic landscape of the pyrimidine ring.

The Mechanism: A Palladium-Catalyzed Orchestration

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. For our substrate, the cycle is initiated by the oxidative addition of the C4-Cl bond to a Pd(0) complex, which is the rate-determining step for aryl chlorides. The subsequent steps of transmetalation and reductive elimination forge the new C-C bond.

Expertise & Experience: Causality Behind Experimental Choices

A successful protocol is not merely a list of steps but a series of informed decisions. Here we dissect the critical parameters and provide the scientific rationale for their selection.

Catalyst & Ligand Selection

For challenging substrates like functionalized chloropyrimidines, standard catalysts such as Pd(PPh₃)₄ can be effective but often require optimization.[1] The potential for catalyst inhibition by the substrate's heteroatoms makes modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands (Buchwald Ligands), the superior choice.[5]

-

Recommended Catalysts :

-

XPhos Pd G2/G3 or SPhos Pd G2/G3 : These are highly active, air- and moisture-stable precatalysts. The bulky biarylphosphine ligands (XPhos, SPhos) create a sterically hindered environment around the palladium center, which discourages coordination by the pyrimidine's nitrogen or oxygen atoms and promotes the crucial reductive elimination step.[5][8]

-

Pd(dppf)Cl₂ : This is another robust and reliable catalyst for heteroaromatic couplings, demonstrating broad applicability.[9]

-

The Crucial Role of the Base

The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation and neutralizes the acidic proton from the 5-hydroxyl group.[5]

-

Recommended Bases :

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) : These stronger bases are often more effective than weaker ones like K₂CO₃ or Na₂CO₃, especially for less reactive aryl chlorides and when dealing with acidic protons on the substrate.[1][5]

-

Stoichiometry : A minimum of 2.0, and preferably 3.0, equivalents of the base should be used to ensure the reaction does not stall due to base consumption by the acidic substrate.[5]

-

Solvent System Design

The solvent system must solubilize all components and facilitate the key reaction steps.

-

Recommended Solvents :

-

1,4-Dioxane / Water or DME / Water (typically 4:1 to 10:1 v/v) : This is a standard and highly effective solvent system. The presence of water is often crucial for dissolving the inorganic base and can facilitate the transmetalation step.[10][11]

-

Toluene / Water or Ethanol / Water : These can also be effective solvent systems, with ethanol being a more environmentally benign option.[12]

-

Trustworthiness: Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing robust starting points for a wide range of aryl and heteroaryl boronic acids.

Standard Protocol: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of functionalized chloropyrimidines.[1][10]

Materials & Reagents

-

tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous, Degassed 1,4-Dioxane

-

Degassed Deionized Water

-

Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 3 mol%).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

-

Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.

-

Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Advanced Protocol: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reproducibility.[11]

Materials & Reagents

-

Same as Standard Protocol

-

Microwave-safe reaction vial with a stir bar

Step-by-Step Procedure

-

Vial Preparation : To a 10 mL microwave vial, add tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate (0.5 mmol), the arylboronic acid (0.6 mmol), K₃PO₄ (1.5 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).

-

Solvent Addition : Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.

-

Reaction : Seal the vial tightly with a cap. Place it in the microwave reactor and irradiate at 120-150 °C for 20-45 minutes with stirring.[5]

-

Workup and Purification : After cooling to room temperature, follow steps 5 and 6 from the Standard Protocol.

Data Presentation: Typical Reaction Parameters

The following table provides a starting point for optimization based on literature precedents for similar substrates.

| Parameter | Condition / Reagent | Rationale & Reference |

| Substrate | tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate | Activated aryl chloride suitable for coupling. |

| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂ (1.2-1.5 equiv) | Electron-rich boronic acids tend to give better yields.[1] |

| Catalyst | XPhos Pd G2 (2-5 mol%) | Highly active and robust for N-heterocycles.[5][8] |

| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Strong base overcomes substrate acidity and facilitates transmetalation.[1][5] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Excellent solvating properties; water assists in transmetalation.[10][11] |

| Temperature | 80-100 °C (Conventional) or 120-150 °C (Microwave) | Provides sufficient energy to overcome the activation barrier for C-Cl oxidative addition.[11] |

| Time | 4-18 h (Conventional) or 20-45 min (Microwave) | Microwave heating significantly accelerates the reaction.[11] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxygen contamination).2. Catalyst poisoning by substrate.3. Insufficiently strong base. | 1. Ensure all solvents are rigorously degassed.2. Switch to a bulkier ligand system (e.g., XPhos, SPhos). Increase catalyst loading to 5 mol%.[5]3. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[1][5] |

| Dechlorination | 1. Reaction temperature too high or time too long.2. Impurities in solvents acting as hydride sources. | 1. Lower the reaction temperature and monitor carefully to stop upon completion.2. Use high-purity, anhydrous solvents. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system favors homocoupling. | 1. Maintain a strict inert atmosphere throughout the reaction.2. Use a precatalyst and avoid adding excess phosphine ligand. |

| Reaction Stalls | 1. Catalyst decomposition.2. Base has been fully consumed. | 1. Use a more stable precatalyst (e.g., G3 or G4 Buchwald precatalysts).2. Ensure at least 3 equivalents of a strong base are used from the start. |

References

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.

- ResearchGate. (n.d.). Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.

- Comptes Rendus de l'Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)

- RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ....

- ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry.

- BenchChem. (2025).

- YouTube. (2026, February 28).

- MDPI. (2025, April 17).

- ACS Publications. (2003, February 8). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.

- Google Patents. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem.

- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.

- BenchChem. (2025).

- Google Patents. (n.d.).

- ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.

- PMC. (n.d.).

- MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- MDPI. (2018, January 12).

- Organic Chemistry Portal. (n.d.).

- MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.

- ResearchGate. (n.d.). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)

- RSC Publishing. (2025, June 25). Successive diastereoselective C(sp 3 )

- PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.

- ResearchGate. (2025, August 6).

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

Application Note: tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in the Synthesis of TAM and CSF1R Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The development of small-molecule kinase inhibitors targeting the tumor microenvironment (TME) relies heavily on versatile, highly functionalized building blocks. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) has emerged as a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the TAM family (Tyro3, Axl, Mer) and CSF1R. This application note details the mechanistic rationale, physicochemical data, and self-validating synthetic protocols for utilizing this intermediate to construct biaryl ether pharmacophores, a structural hallmark of modern immunotherapeutic agents.

Introduction & Biological Rationale

The TAM receptor family and Colony Stimulating Factor 1 Receptor (CSF1R) are pivotal regulators of immune evasion and drug resistance in the tumor microenvironment . While traditional immune checkpoint inhibitors (ICIs) primarily target T-cell activation, tumors often upregulate TAM and CSF1R signaling to polarize macrophages into the immunosuppressive M2 phenotype, effectively neutralizing T-cell responses .

To combat this, medicinal chemists design dual or triple kinase inhibitors (e.g., Q702) that block these specific RTKs. The core scaffold of many of these inhibitors requires a pyrimidine ring linked via an ether bridge to a quinoline or similar heteroaryl system. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate provides the exact structural topology needed: a protected 2-amino group for hinge-region hydrogen bonding, and a 5-hydroxyl group primed for nucleophilic aromatic substitution (SNAr).

Fig 1. Mechanism of action for TAM/CSF1R inhibitors in the tumor microenvironment.

Physicochemical Profiling

Understanding the physical properties of the intermediate is essential for optimizing reaction conditions, particularly solubility and thermal stability during high-temperature couplings.

Table 1: Quantitative Physicochemical Data

| Property | Specification / Value |

| Chemical Name | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate |

| CAS Registry Number | 1951444-51-1 |

| Molecular Formula | C9H13N3O3 |

| Molecular Weight | 211.22 g/mol |

| Appearance | Solid (White to off-white powder) |

| Monoisotopic Mass | 211.0957 Da |

| Storage Conditions | Inert atmosphere (Argon/N2), dark place, room temperature |

| Solubility Profile | Soluble in DMF, DMSO, Diphenyl ether; slightly soluble in DCM |

Mechanistic Causality in Synthetic Design

The structural design of this intermediate is highly deliberate, solving two major synthetic challenges in kinase inhibitor development:

-

The Role of the N-Boc Protecting Group: The 2-amino group of an unprotected pyrimidine is highly nucleophilic and prone to unwanted N-arylation or alkylation during cross-coupling steps. The tert-butoxycarbonyl (Boc) group provides both steric bulk and electronic deactivation, effectively shielding the amine. Furthermore, the Boc group is stable under the basic, high-temperature conditions of SNAr, yet can be cleaved quantitatively under mild acidic conditions (e.g., TFA) without disrupting the newly formed ether linkage.

-

Nucleophilic Activation of the 5-Hydroxyl Group: The 5-hydroxyl group serves as the nucleophile in the critical etherification step. Because the pyrimidine ring is electron-deficient, the 5-hydroxyl is less nucleophilic than a standard phenol. To overcome this high activation energy barrier during SNAr with sterically hindered heteroaryl halides, specific catalytic and thermodynamic conditions must be applied .

Fig 2. Synthetic workflow for kinase inhibitors utilizing the pyrimidine intermediate.

Validated Experimental Protocols

The following protocols outline the synthesis of a generic TAM/CSF1R inhibitor precursor. The procedures are designed as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)

Causality & Reagent Selection: Diphenyl ether (b.p. 259 °C) is selected as the solvent because it allows the reaction to be heated to 140 °C at atmospheric pressure, providing the necessary thermal energy for the SNAr reaction. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst; it attacks the electrophilic aryl chloride to form a highly reactive pyridinium intermediate, which is subsequently trapped by the pyrimidinol.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (4.4 g, 20.8 mmol, 1.0 eq) in anhydrous diphenyl ether (70 mL).

-

Reagent Addition: Add the electrophile, e.g., 4-chloro-6,7-dimethoxyquinoline (5.6 g, 24.9 mmol, 1.2 eq), followed by DMAP (5.0 g, 41.6 mmol, 2.0 eq).

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 140 °C using a precisely controlled oil bath or heating mantle. Stir vigorously overnight (approx. 16 hours).

-

Self-Validation Checkpoint 1 (Reaction Monitoring): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (

212 -

Workup & Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and wash sequentially with 1M HCl (to remove DMAP), saturated aqueous

, and brine. Dry the organic layer over anhydrous -

Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 80:20 to 40:60) to yield the Boc-protected diaryl ether.

Protocol B: Boc Deprotection to Yield the Active API

Causality & Reagent Selection:

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for deprotection. This mild acidic condition selectively cleaves the tert-butyl carbamate to release

Step-by-Step Methodology:

-

Preparation: Dissolve the purified Boc-protected diaryl ether (5.0 g, 12.5 mmol) in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.

-

Deprotection: Dropwise, add TFA (15 mL). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Self-Validation Checkpoint 2 (Gas Evolution & TLC): The reaction will visibly evolve gas (isobutylene and

). Monitor via TLC (DCM/MeOH 9:1). The starting material spot (UV active, higher -

Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting oil in DCM (100 mL) and wash with saturated aqueous

until the aqueous layer tests basic (pH > 8). -